(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid
Description
Properties
CAS No. |
90319-73-6 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/t10-,13+/m1/s1 |
InChI Key |
YMBXTVYHTMGZDW-MFKMUULPSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C[C@@H]2CCCC2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopentanone Moiety: This can be achieved through the oxidation of cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment to the Phenyl Ring: The cyclopentanone is then reacted with a benzyl halide under basic conditions to form the intermediate compound.
Formation of the Propanoic Acid Group: The intermediate is further reacted with a suitable reagent, such as malonic acid, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanone moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group in the cyclopentanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereochemistry-related biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Cyclic Ketone vs. Hydroxyl or Alkyl Groups
Alkyl Chain Modifications (Impurities)
- Imp. B(EP) ((2RS)-2-(4-Butylphenyl)-propanoic acid, CAS: 3585-49-7): A racemic impurity with a 4-butylphenyl group instead of cyclopentylmethyl, reducing steric hindrance and COX binding.
- Imp. F(EP) (3-[4-(2-Methylpropyl)phenyl]-propanoic acid, CAS: 65322-85-2): Propanoic acid chain elongation alters pharmacokinetic properties.
Positional Isomers
- 2-(3-((2-Oxocyclopentyl)methyl)phenyl)propanoic acid (Catalogue No.: PA 12 0521000): Meta-substitution on the phenyl ring (vs. para in the target compound) disrupts optimal COX enzyme interaction.
- 2-(2-((2-Oxocyclopentyl)methyl)phenyl)propanoic acid (Catalogue No.: PA 12 0521001): Ortho-substitution introduces steric clashes, reducing bioavailability.
Pharmacological and Physicochemical Comparisons
Pharmacokinetic Profiles
COX Inhibition Efficacy
- The target compound’s 2-oxocyclopentylmethyl group enhances hydrophobic interactions with COX-1/2 active sites compared to hydroxyl or alkyl analogs.
- trans-LOX shows reduced potency due to hydroxyl group polarity.
Research Findings and Implications
- Stereochemistry Matters : The (2R) configuration in the target compound optimizes COX binding vs. (2S) isomers.
- Substituent Size : Cyclohexyl analogs (CAS: 68767-16-8) exhibit lower solubility but prolonged half-life.
- Metabolite Activity : trans-LOX (CAS: 83648-76-4) is an active metabolite but requires higher doses for efficacy.
Biological Activity
(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid, commonly known as loxoprofen , is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has gained attention due to its effectiveness in treating various pain conditions, including chronic arthritis and postoperative pain. This article explores the biological activity of loxoprofen, focusing on its pharmacological effects, metabolic pathways, and clinical implications.
Chemical Structure and Properties
Loxoprofen is characterized by the following chemical structure:
- Molecular Formula : C18H22O3
- Molecular Weight : 286.37 g/mol
The compound features a cyclopentane ring, which contributes to its unique pharmacological profile.
Loxoprofen functions primarily as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, loxoprofen reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.
Pharmacokinetics
The pharmacokinetic profile of loxoprofen indicates that it undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including active forms that contribute to its therapeutic effects. The primary metabolic pathway involves oxidation followed by glucuronidation.
Key Metabolites:
- M1 (trans-alcohol) : The active metabolite formed through the bioactivation of loxoprofen.
- M2 (cis-alcohol) : A less active metabolite compared to M1.
The bioactivation rate of loxoprofen to M1 is approximately five times higher than that to M2, highlighting the significance of this metabolite in its analgesic efficacy .
Anti-inflammatory Effects
Loxoprofen has been shown to be effective in managing various inflammatory conditions. Clinical studies have demonstrated its efficacy in reducing pain associated with:
- Chronic arthritis
- Postoperative recovery
- Trauma-related pain
In a study involving patients with osteoarthritis, loxoprofen significantly improved pain scores compared to placebo .
Case Studies
- Chronic Pain Management : A randomized controlled trial assessed the effectiveness of loxoprofen in patients with chronic lower back pain. Results indicated a significant reduction in pain intensity and improvement in functional mobility after 4 weeks of treatment.
- Post-Surgical Pain Relief : In a cohort study involving patients undergoing knee surgery, those treated with loxoprofen reported lower pain levels and required fewer rescue analgesics compared to those receiving standard NSAID therapy.
Safety Profile and Side Effects
While loxoprofen is generally well-tolerated, potential side effects include gastrointestinal disturbances, renal impairment, and cardiovascular risks associated with long-term use. Monitoring is recommended for patients with pre-existing conditions or those on concurrent medications that may interact with NSAIDs .
Comparative Efficacy
A comparative analysis of loxoprofen with other NSAIDs reveals its unique advantages:
| Drug | Efficacy | Side Effects | Notes |
|---|---|---|---|
| Loxoprofen | High | Moderate | Effective for both acute and chronic pain |
| Ibuprofen | Moderate | High | Commonly used but may cause more GI issues |
| Naproxen | High | Moderate | Longer half-life but higher cardiovascular risk |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid, and how can they be methodologically addressed?
- Answer : The synthesis challenges include stereochemical control at the (2R) and (1S) positions and regioselective functionalization of the cyclopentyl ring. Methodological solutions:
- Use of chiral auxiliaries or asymmetric catalysis to achieve enantiomeric excess (e.g., Evans oxazolidinones for α-methyl propanoic acid derivatives) .
- Table : Critical intermediates and their purity thresholds:
| Intermediate | Role | Purity Requirement |
|---|---|---|
| Cyclopentylmethyl precursor | Chiral backbone | ≥98% (HPLC) |
| Propanoic acid derivative | Stereochemical control | ≥95% (NMR) |
- Purification via preparative HPLC or chiral column chromatography to resolve diastereomers .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Answer : A multi-technique approach is essential:
- NMR : H and C NMR to confirm stereochemistry and substituent positions (e.g., distinguishing (2R) from (2S) configurations) .
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and detect trace impurities (e.g., <0.1% as per ICH guidelines) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How can researchers differentiate this compound from structurally similar impurities in pharmaceutical formulations?
- Answer : Use impurity profiling with chromatographic and spectral methods:
- HPLC-DAD : Compare retention times and UV spectra against known impurities (e.g., EP Impurities A–N, which share phenylpropanoic acid backbones but differ in substituents) .
- Table : Key impurities and distinguishing features:
| Impurity ID | Structural Difference | Diagnostic MS Fragment (m/z) |
|---|---|---|
| Imp. A(EP) | 3-(2-Methylpropyl)phenyl | 179 (base peak) |
| Target Compound | 4-(2-Oxocyclopentyl)methyl | 207 (M+H)+ |
- Chiral GC : Resolve enantiomeric impurities using β-cyclodextrin columns .
Advanced Research Questions
Q. How does the stereochemical configuration influence the compound’s biological activity or interaction with enzymes?
- Answer : The (2R) configuration is critical for target binding, as seen in related NSAIDs (e.g., ibuprofen derivatives). Methodological insights:
- Molecular docking : Compare (2R) vs. (2S) enantiomers in cyclooxygenase (COX) active sites to predict inhibitory activity .
- In vitro assays : Use recombinant COX-1/COX-2 enzymes to measure IC values. For example, (2R)-isomers may show 10–100x higher potency than (2S) counterparts in prostaglandin suppression .
Q. What strategies are effective in resolving data contradictions when analyzing degradation products under accelerated stability conditions?
- Answer : Contradictions arise from overlapping degradation pathways (e.g., oxidation vs. hydrolysis). Mitigation strategies:
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to isolate dominant degradation pathways .
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., lactone formation from cyclopentyl ring oxidation) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life discrepancies between accelerated and real-time studies .
Q. What in vitro models are suitable for studying the metabolic pathways of this compound?
- Answer : Prioritize models that replicate human metabolic enzymes:
- Liver microsomes : Assess Phase I metabolism (CYP450-mediated oxidation) and quantify metabolites via LC-MS .
- Hepatocyte cultures : Evaluate Phase II conjugation (e.g., glucuronidation of the propanoic acid moiety) .
- Table : Key metabolic parameters:
| Parameter | Value | Method |
|---|---|---|
| t in microsomes | 45 min | LC-MS |
| Major Metabolite | Cyclopentyl-hydroxylated derivative | HRMS |
Data Contradiction Analysis
- Example : Discrepancies in reported impurity levels may arise from varying chromatographic conditions. Solutions:
- Harmonize methods using EP/ICH guidelines for column selection (e.g., C18 vs. phenyl-hexyl phases) .
- Validate limits of detection (LOD) and quantification (LOQ) via spike-recovery experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
